![molecular formula C13H13Br2NO2 B1389188 1-Boc-3,5-Dibromoindole CAS No. 914349-23-8](/img/structure/B1389188.png)
1-Boc-3,5-Dibromoindole
Overview
Description
1-Boc-3,5-Dibromoindole is a chemical compound with the molecular formula C13H13Br2NO2 . It is a derivative of indole, which is a heterocyclic compound commonly used in organic synthesis .
Synthesis Analysis
The synthesis of 1-Boc-3,5-Dibromoindole and similar compounds often involves the use of Boc-protected amines . The Boc group is stable towards most nucleophiles and bases, making it a useful protecting group in organic synthesis . The formation of Boc-protected amines is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Molecular Structure Analysis
The molecular structure of 1-Boc-3,5-Dibromoindole consists of an indole ring substituted with bromine atoms at the 3 and 5 positions and a Boc group at the 1 position . The Boc group, or tert-butyl carbamate, is a common protecting group used in organic synthesis .
Chemical Reactions Analysis
Boc-protected amines like 1-Boc-3,5-Dibromoindole are stable towards most nucleophiles and bases . They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .
Scientific Research Applications
Pharmaceutical Research
“1-Boc-3,5-Dibromoindole” is often used in pharmaceutical testing . The compound’s unique structure and properties make it a valuable resource in the development and testing of new drugs .
Antiviral Activity
Indole derivatives, which include “1-Boc-3,5-Dibromoindole”, have shown potential in antiviral activity . For example, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been studied for their anti-inflammatory properties . This makes “1-Boc-3,5-Dibromoindole” a potential candidate for research in treatments for inflammatory diseases .
Anticancer Research
The anticancer potential of indole derivatives is another area of interest . Researchers are exploring how these compounds, including “1-Boc-3,5-Dibromoindole”, can be used in the development of new cancer treatments .
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . This suggests that “1-Boc-3,5-Dibromoindole” could be used in research related to oxidative stress and related health conditions .
Antimicrobial Activity
The antimicrobial activity of indole derivatives is another promising area of research . “1-Boc-3,5-Dibromoindole” could potentially be used in the development of new antimicrobial agents .
Mechanism of Action
Target of Action
1-Boc-3,5-Dibromoindole is a chemical compound that is often used in the field of organic synthesis . .
Mode of Action
It is known to be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
In the context of organic synthesis, it is involved in the suzuki–miyaura coupling reaction . This reaction is used to form carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
Result of Action
It is known to be involved in the formation of carbon-carbon bonds in the suzuki–miyaura coupling reaction , which is a crucial process in the synthesis of various organic compounds.
Action Environment
It is worth noting that brominated indoles, including dibromoindoles, have been identified in marine environments . These compounds, which are assumed to be of biogenic origin, have rarely been discussed so far in the context of ecotoxicologic effects in marine ecosystems .
Safety and Hazards
While specific safety and hazard information for 1-Boc-3,5-Dibromoindole is not available in the search results, general precautions for handling similar compounds include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond-forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests potential future directions for the use of 1-Boc-3,5-Dibromoindole in similar reactions.
properties
IUPAC Name |
tert-butyl 3,5-dibromoindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFNOIFCTOOXMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654333 | |
Record name | tert-Butyl 3,5-dibromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3,5-Dibromoindole | |
CAS RN |
914349-23-8 | |
Record name | 1,1-Dimethylethyl 3,5-dibromo-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914349-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3,5-dibromo-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.